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Compound of Interest

Compound Name: 2,2-Dimethyl-4-oxopentanenitrile

Cat. No.: B2769413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethyl-4-oxopentanenitrile (CAS No. 33235-13-1), a versatile building block in organic

synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Core Spectroscopic Data
The structural elucidation of 2,2-Dimethyl-4-oxopentanenitrile is supported by a combination

of spectroscopic methods. The data presented here is a compilation of predicted and publicly

available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Data (Predicted)

The proton NMR spectrum is expected to show three distinct singlets, reflecting the symmetry

of the molecule.
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Assignment
Predicted Chemical
Shift (δ ppm)

Multiplicity Integration

-C(CH₃)₂ ~1.3 Singlet 6H

-C(=O)CH₃ ~2.2 Singlet 3H

-CH₂- ~2.9 Singlet 2H

¹³C NMR Data (Predicted)

The carbon NMR spectrum is predicted to display five unique signals, corresponding to the

different carbon environments within the molecule.

Assignment Predicted Chemical Shift (δ ppm)

-C(=O)CH₃ ~208

-C≡N ~120

-CH₂- ~50

-C(CH₃)₂ ~35

-C(CH₃)₂ ~25

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in 2,2-
Dimethyl-4-oxopentanenitrile. The spectrum is characterized by strong absorption bands

corresponding to the nitrile and ketone moieties. Publicly available information indicates a

vapor phase IR spectrum is available through SpectraBase.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

Nitrile (C≡N) 2260 - 2200
Sharp, medium intensity

absorption band.

Ketone (C=O) ~1715 Strong, sharp absorption band.

C-H Stretch 3000 - 2850
Vibrations from methyl and

methylene groups.

C-H Bend 1465 - 1365
Vibrations from methyl and

methylene groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its structure. A GC-MS spectrum is noted as being available

in public databases. The predicted fragmentation pathways offer insight into the molecule's

stability and structure.

m/z (predicted) Proposed Fragment Ion Description

125 [C₇H₁₁NO]⁺ Molecular Ion (M⁺)

110 [M - CH₃]⁺ Loss of a methyl radical.

82 [M - COCH₃]⁺ Loss of an acetyl radical.

57 [C(CH₃)₃]⁺
Formation of the stable tert-

butyl cation.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of 2,2-Dimethyl-4-oxopentanenitrile in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The sample should

be fully dissolved to ensure a homogeneous solution.

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm

NMR tube.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR

spectra according to the instrument's standard operating procedures. Typical parameters for

¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a

relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans and a longer

relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to an internal standard,

such as tetramethylsilane (TMS).

FT-IR Spectroscopy
Sample Preparation (Thin Film Method): Dissolve a small amount of 2,2-Dimethyl-4-
oxopentanenitrile in a volatile solvent. Apply a drop of the solution onto a salt plate (e.g.,

KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record

the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean

salt plate should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to known

functional group frequencies.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2,2-Dimethyl-4-oxopentanenitrile in a

volatile organic solvent (e.g., dichloromethane or methanol).

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph

(GC) inlet. The GC will separate the compound from any impurities before it enters the mass
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spectrometer.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is ionized, typically by electron impact (EI).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum. The

fragmentation pattern can then be analyzed to deduce the structure of the molecule.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,2-Dimethyl-4-oxopentanenitrile.
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Caption: General workflow for spectroscopic analysis of organic compounds.

To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-4-
oxopentanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2769413#spectroscopic-data-of-2-2-dimethyl-4-
oxopentanenitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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